
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl and nitro group, and an amide linkage to a phenylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 6-methylpyridine to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with phenylprop-2-enamide under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(6-Methyl-5-aminopyridin-2-yl)-N-phenylprop-2-enamide.
Wissenschaftliche Forschungsanwendungen
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-Methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide
- 3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide
Uniqueness
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the phenylprop-2-enamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
89862-07-7 |
|---|---|
Molekularformel |
C15H13N3O3 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
3-(6-methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C15H13N3O3/c1-11-14(18(20)21)9-7-13(16-11)8-10-15(19)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) |
InChI-Schlüssel |
BJGMNRJOOWSXEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C=CC(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


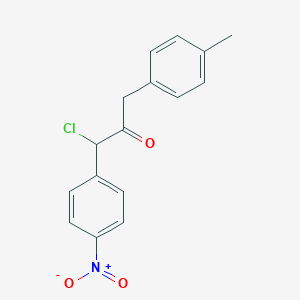
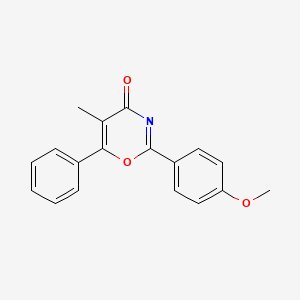
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)

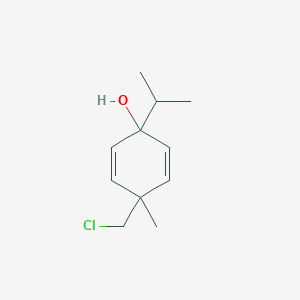

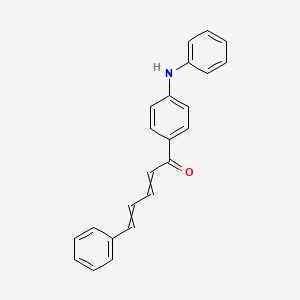
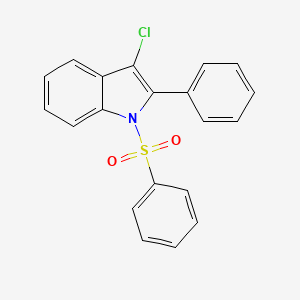
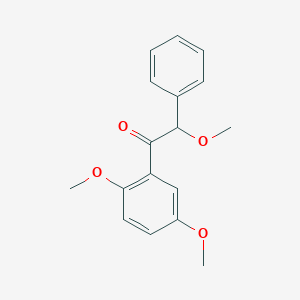
![Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-](/img/structure/B14379390.png)
![5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol](/img/structure/B14379392.png)

![17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14379405.png)
